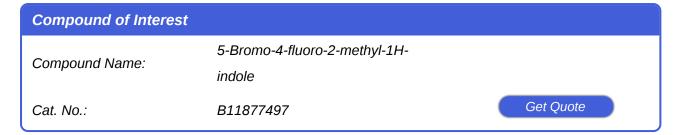


In-Depth Technical Guide: 5-Bromo-4-fluoro-2methyl-1H-indole

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **5-Bromo-4-fluoro-2-methyl-1H-indole**, a halogenated and methylated indole derivative of interest in medicinal chemistry and drug discovery. Due to the specific substitution pattern, this compound represents a unique chemical entity. This document compiles its physicochemical properties, proposes a potential synthetic strategy, and discusses its expected biological relevance based on analogous structures. While specific experimental data for this exact isomer is limited in publicly available literature, this guide serves as a foundational resource for researchers investigating this and related compounds.

Physicochemical Properties

The fundamental characteristics of **5-Bromo-4-fluoro-2-methyl-1H-indole** are crucial for its application in experimental settings. The molecular formula and calculated molecular weight are summarized below.



Property	Value
Chemical Name	5-Bromo-4-fluoro-2-methyl-1H-indole
Molecular Formula	C ₉ H ₇ BrFN
Calculated Molecular Weight	228.06 g/mol
Canonical SMILES	CC1=CC2=C(N1)C=CC(=C2F)Br
InChI Key	Not available
CAS Number	Not available

Note: The molecular weight is a calculated value based on the atomic weights of the constituent elements. Experimental values may vary slightly.

Synthesis and Experimental Protocols

While a specific, validated synthetic protocol for **5-Bromo-4-fluoro-2-methyl-1H-indole** is not readily available in the current literature, its synthesis can be approached through established methods for indole ring formation. The Leimgruber-Batcho indole synthesis is a widely utilized and versatile method for preparing substituted indoles and serves as a strong starting point.

Proposed Synthetic Pathway: Modified Leimgruber-Batcho Synthesis

This proposed pathway begins with a substituted o-nitrotoluene, which is converted to an enamine, followed by reductive cyclization to form the indole ring.

Step 1: Enamine Formation The synthesis would commence with a suitable precursor, such as 4-Bromo-5-fluoro-2-nitrotoluene. This starting material would then be reacted with a formamide acetal, like N,N-dimethylformamide dimethyl acetal (DMF-DMA), in the presence of a base such as pyrrolidine. This reaction forms a β -nitroenamine intermediate.

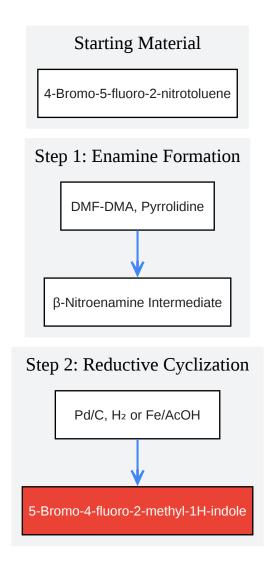
Step 2: Reductive Cyclization The nitroenamine intermediate is then subjected to reductive cyclization to form the indole ring. This can be achieved using various reducing agents. Common conditions include:



- Catalytic Hydrogenation: Using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.
- Metal-Acid Reduction: Utilizing iron powder in acetic acid (Fe/AcOH).

The process yields the target compound, **5-Bromo-4-fluoro-2-methyl-1H-indole**.

Below is a generalized workflow for this proposed synthesis.



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Caption: Proposed synthetic workflow for **5-Bromo-4-fluoro-2-methyl-1H-indole**.



Potential Biological and Pharmacological Significance

The indole nucleus is a prominent scaffold in numerous biologically active compounds, both natural and synthetic. The introduction of halogen atoms, such as bromine and fluorine, along with a methyl group, can significantly modulate the pharmacokinetic and pharmacodynamic properties of the molecule.

- Fluorine: The presence of a fluorine atom can enhance metabolic stability, improve binding affinity to target proteins, and alter the acidity of nearby protons.
- Bromine: Bromine substitution can introduce specific interactions within protein binding pockets and can be a handle for further chemical modifications, such as cross-coupling reactions.
- Methyl Group: The methyl group at the 2-position can influence the molecule's conformation and lipophilicity, potentially impacting its biological activity and selectivity.

Derivatives of 5-fluoro-2-oxindole have been investigated as potential α -glucosidase inhibitors, suggesting that the fluorinated indole scaffold has relevance in metabolic disease research.[1] Furthermore, various functionalized indoles have been evaluated as antimycobacterial and anticancer agents.[2]

Given the structural motifs present in **5-Bromo-4-fluoro-2-methyl-1H-indole**, it is a candidate for screening in various therapeutic areas, including but not limited to:

- Oncology
- Infectious Diseases
- Neuroscience

No specific signaling pathways involving **5-Bromo-4-fluoro-2-methyl-1H-indole** have been elucidated. However, based on the activities of similar indole derivatives, it could potentially interact with kinases, nuclear receptors, or other enzyme systems. Further research and biological screening are necessary to determine its precise mechanism of action.



Conclusion

5-Bromo-4-fluoro-2-methyl-1H-indole is a halogenated indole derivative with potential for applications in drug discovery and chemical biology. This guide provides its fundamental physicochemical data and a plausible synthetic route based on established indole syntheses. While experimental data on its biological activity and specific signaling pathway interactions are currently lacking, the structural features of this molecule suggest it is a promising candidate for further investigation. Researchers are encouraged to use the information presented herein as a foundation for synthesizing and exploring the therapeutic potential of this and related compounds.

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